methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Overview
Description
Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a complex organic compound with a molecular formula of C18H16ClNO5 This compound is known for its unique chemical structure, which includes a benzoxazine ring, a chlorophenoxy group, and an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenoxyacetic acid
- 2-(4-Chlorophenoxy)acetohydrazide
- 4-Chlorophenoxyacetyl chloride
Uniqueness
Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazine ring and chlorophenoxy group make it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C18H16ClNO5 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
methyl 4-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C18H16ClNO5/c1-23-18(22)16-10-20(14-4-2-3-5-15(14)25-16)17(21)11-24-13-8-6-12(19)7-9-13/h2-9,16H,10-11H2,1H3 |
InChI Key |
KHNQMEYYRKRLHN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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